
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide (CMHOB) is a chemical compound belonging to the hydrazino-oxobutanamide class of compounds. It is a white crystalline solid with a molecular weight of 256.6 g/mol and a melting point of 164-165°C. It is soluble in water, ethanol, and methanol. CMHOB is used in a variety of scientific research applications including drug development, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been studied extensively in scientific research. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the nervous system. It has also been studied as a potential drug for the treatment of Alzheimer’s disease. Additionally, it has been studied as a potential inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins.
Wirkmechanismus
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is believed to act as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the hydrolysis of acetylcholine. It is also believed to act as an inhibitor of cyclooxygenase by binding to the active site of the enzyme and preventing the enzyme from catalyzing the synthesis of prostaglandins.
Biochemical and Physiological Effects
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has been shown to inhibit the activity of acetylcholinesterase and cyclooxygenase in vitro. In vivo studies have shown that it can reduce the accumulation of amyloid-beta peptide, which is associated with Alzheimer’s disease. Additionally, it has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and it is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and it does not have any significant side effects. The main limitation for use in laboratory experiments is that it is not very soluble in organic solvents, which can make it difficult to work with in some applications.
Zukünftige Richtungen
Future research on N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide could focus on developing new synthesis methods that are more efficient and cost-effective. Additionally, research could focus on further exploring its mechanism of action and its potential therapeutic applications. Additionally, research could focus on further exploring its biochemical and physiological effects and its potential side effects. Finally, research could focus on developing new methods for delivering N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide to target tissues in the body.
Synthesemethoden
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide can be synthesized from 3-chloro-2-methylphenol and 4-hydrazinobutanoic acid. The reaction is carried out in ethanol and requires the presence of a base (e.g. sodium hydroxide) to catalyze the reaction. The reaction yields a white crystalline solid which is then purified by recrystallization.
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGANYGATQEHGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2388528.png)
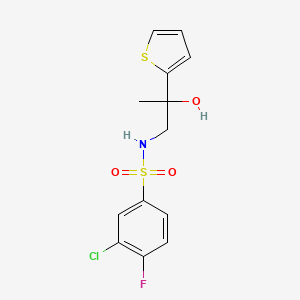
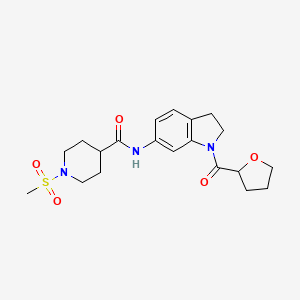
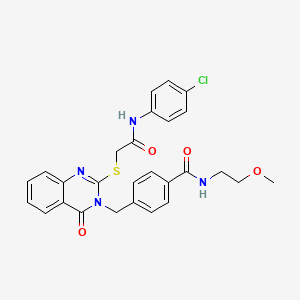

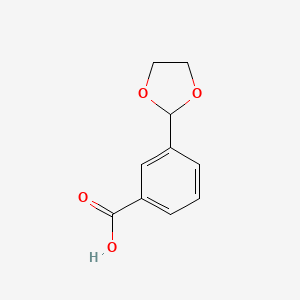
![2-[[1-(2-Bromophenyl)sulfonylpiperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388537.png)
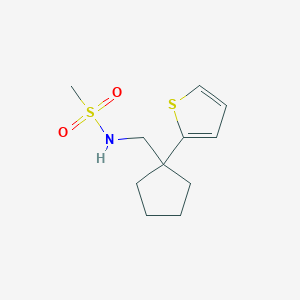
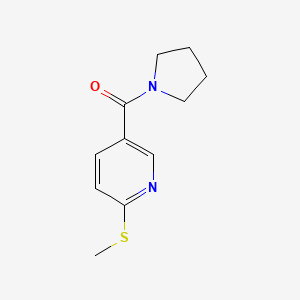
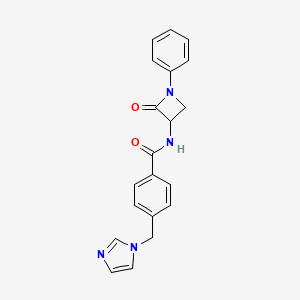
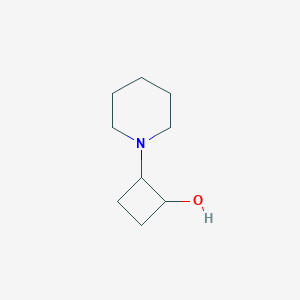
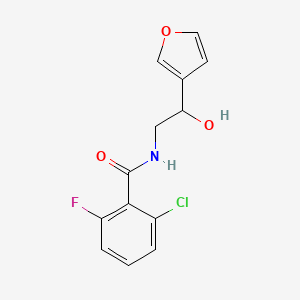
![1-(4-((2-hydroxyethyl)amino)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B2388549.png)
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2388551.png)